molecular formula C15H20ClN3O3S B5611693 (4aR,7aS)-N-(4-chloro-2-methylphenyl)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide

(4aR,7aS)-N-(4-chloro-2-methylphenyl)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide

Cat. No.: B5611693
M. Wt: 357.9 g/mol
InChI Key: RPPPSIYWKQEAFK-KGLIPLIRSA-N
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Description

(4aR,7aS)-N-(4-chloro-2-methylphenyl)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thieno[3,4-b]pyrazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of (4aR,7aS)-N-(4-chloro-2-methylphenyl)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide involves multiple steps, typically starting with the preparation of the thieno[3,4-b]pyrazine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(4aR,7aS)-N-(4-chloro-2-methylphenyl)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4aR,7aS)-N-(4-chloro-2-methylphenyl)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

When compared to other similar compounds, (4aR,7aS)-N-(4-chloro-2-methylphenyl)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:

These compounds share a similar thieno[3,4-b]pyrazine core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

(4aR,7aS)-N-(4-chloro-2-methylphenyl)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3S/c1-10-7-11(16)3-4-12(10)17-15(20)19-6-5-18(2)13-8-23(21,22)9-14(13)19/h3-4,7,13-14H,5-6,8-9H2,1-2H3,(H,17,20)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPPSIYWKQEAFK-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)N2CCN(C3C2CS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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